molecular formula C32H22BrClN2O5 B12473137 2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12473137
M. Wt: 629.9 g/mol
InChI Key: RRDXWEJSQNXKSM-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a bromophenyl group, and an isoindoline moiety, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of a quinoline core, bromophenyl group, and isoindoline moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H22BrClN2O5

Molecular Weight

629.9 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 8-chloro-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C32H22BrClN2O5/c33-20-12-8-19(9-13-20)28(37)17-41-32(40)25-16-27(35-29-22(25)6-3-7-26(29)34)18-10-14-21(15-11-18)36-30(38)23-4-1-2-5-24(23)31(36)39/h1-3,6-16,23-24H,4-5,17H2

InChI Key

RRDXWEJSQNXKSM-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5Cl)C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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